![molecular formula C25H26N4O4S B2564931 2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 888452-36-6](/img/structure/B2564931.png)
2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrimido[5,4-b]indole group, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements). This group is attached to a thioacetamide group and a methoxy-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would also depend on its structure .Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Carcinogenicity Evaluation
The chemical structure of molecules like 2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, with aromatic rings, has been the subject of research to evaluate their potential carcinogenicity. The thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, which bear structural resemblance to the molecule , have been synthesized and evaluated for their potential carcinogenic properties. These studies aim to establish the extent to which in vitro predictions of potential carcinogenicity can be relied upon for new compounds (Ashby et al., 1978).
2. Role in Anticancer Research
Compounds with structures similar to this compound have been explored for their anticancer activities. Research into African medicinal spices and vegetables has revealed that certain compounds can induce apoptosis, disrupt mitochondrial membrane potential, and activate caspases enzymes in cancer cells, which are crucial pathways for anticancer activity (Kuete et al., 2017).
3. Pharmacological Profile Enhancement
Structurally related compounds have been investigated for their potential to improve pharmacological profiles. For example, research on phenylpiracetam and its methyl derivative, both bearing a structural resemblance to the molecule , has demonstrated the importance of the stereochemistry of the molecules in enhancing their biological properties, potentially offering insights into the design and synthesis of molecules with improved pharmacological profiles (Veinberg et al., 2015).
4. Synthesis of Pyrimidine Derivatives
The synthesis and chemical reactivity of compounds like 2-cyano- N -(2-hydroxyethyl) acetamide, which are structurally similar to the molecule , have been extensively reviewed. These compounds are significant intermediates for synthesizing a variety of novel heterocyclic systems, suggesting the potential synthetic applications of molecules like this compound in medicinal chemistry (Gouda et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(2-methoxy-5-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15-9-10-20(32-2)19(12-15)29-24(31)23-22(17-7-3-4-8-18(17)27-23)28-25(29)34-14-21(30)26-13-16-6-5-11-33-16/h3-4,7-10,12,16,27H,5-6,11,13-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAVDTFFHRPLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

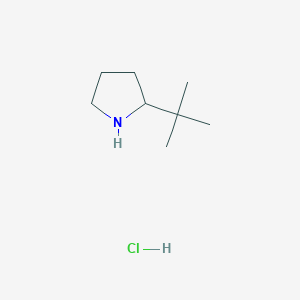
![(1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2564852.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2564853.png)
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)
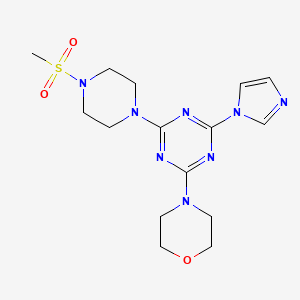

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)
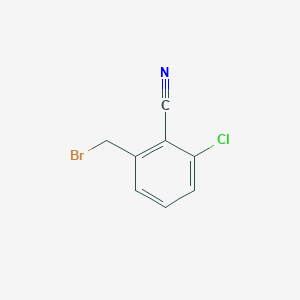
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
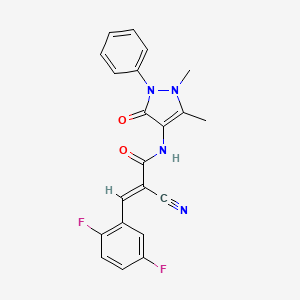

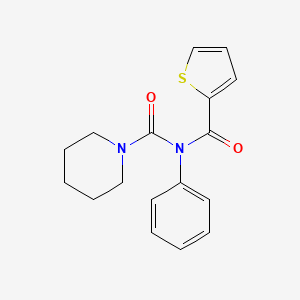
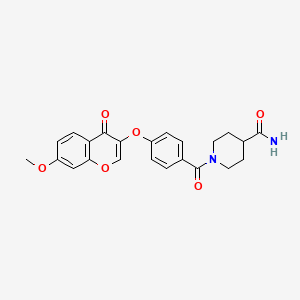
![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)